Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate
Description
Properties
IUPAC Name |
propan-2-yl 2,2-dimethyl-4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-13(2)19-15(17)16(3,4)10-11-18-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKCIQPYZPPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting Materials: 4-(Benzyloxy)-2,2-dimethylbutanoic acid or its derivatives, and isopropanol (Propan-2-ol).
- Reaction Conditions: Acid catalysis (commonly sulfuric acid or p-toluenesulfonic acid), reflux, and removal of water to drive the equilibrium toward ester formation.
- Procedure: The acid and alcohol are heated under reflux with catalytic acid, and water formed during esterification is continuously removed using a Dean-Stark apparatus or azeotropic distillation.
Research Data:
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid | - | Commonly used for esterification |
| Temperature | Reflux (~110°C) | - | Ensures sufficient energy for reaction |
| Yield | Up to 85% | - | Dependent on purity of starting materials |
Research Findings:
- Industrial esterification processes often employ continuous flow reactors to improve efficiency and scalability.
- Optimization of reaction parameters such as temperature, catalyst concentration, and removal of water significantly enhances yield.
Homologation and Functional Group Transformation
Research indicates that homologation of benzyl bromide derivatives and subsequent functional group modifications are viable routes for preparing the target ester.
Benzyl Bromide Homologation:
Example:
- Using benzyl bromide derivatives with diazo compounds and SnBr4 yields intermediates suitable for esterification into this compound.
Research Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Homologation | Benzyl bromide derivative + diazo compound | -78°C, 5 hours | Variable | Requires careful temperature control |
| Esterification | Intermediates + isopropanol | Reflux, acid catalyst | Up to 85% | Final product purification via chromatography |
Research Findings:
- Homologation reactions are sensitive to moisture and require inert atmospheres.
- The use of Lewis acids like SnBr4 facilitates the homologation process, leading to higher yields.
Multi-Step Synthesis via Intermediate Formation
A more complex route involves initial formation of acyl hydrazides, conversion to acyl chlorides, and subsequent esterification.
Procedure:
Research Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrazide formation | Acid + hydrazine | Reflux | 70-80% | Purity affects subsequent steps |
| Chloride formation | Oxalyl chloride | 0°C to room temp | 85% | Gas evolution observed |
| Esterification | Acyl chloride + isopropanol | Room temperature, base | 75-85% | Purification via distillation |
Research Findings:
- This route allows for precise control over functional groups.
- The key challenge is handling reactive acyl chlorides and avoiding hydrolysis.
Summary of Key Preparation Parameters
| Method | Starting Materials | Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Esterification | Acid or alcohol | Catalytic acid | Reflux, water removal | Up to 85% | Simple, scalable | Equilibrium limitations |
| Homologation | Benzyl bromide derivatives + diazo compounds | Lewis acids, low temp | -78°C to room temp | Variable | Specific functionalization | Sensitive to moisture |
| Multi-step Synthesis | Acyl hydrazides, acyl chlorides | Hydrazine, oxalyl chloride | Reflux, controlled temps | 70-85% | High purity | Multi-step complexity |
Notes on Research and Industrial Relevance
- Industrial Scale: Continuous flow esterification with optimized catalysts and temperature control enhances yield and reduces reaction time.
- Research Trends: Use of Lewis acids and low-temperature homologation reactions improve selectivity and functional group compatibility.
- Safety and Handling: Reactions involving diazo compounds, acyl chlorides, and Lewis acids require strict safety protocols due to their reactivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzyloxy group to a benzoic acid derivative.
Reduction: The ester functional group in the compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide can lead to the replacement of the benzyloxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology and Medicine:
Drug Development: The compound’s ester functionality makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug molecule.
Industry:
Fragrance and Flavor Industry: Esters are commonly used in the fragrance and flavor industry due to their pleasant aromas. This compound may find applications in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate largely depends on its chemical reactivity and the functional groups present. The ester group can undergo hydrolysis in the presence of enzymes or acidic/basic conditions, leading to the release of the corresponding alcohol and acid. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Functional Group and Reactivity Analysis
Benzyloxy vs. Silyl Protection
- The benzyloxy group in the target compound offers stability under acidic conditions but is cleavable via catalytic hydrogenation . In contrast, the tert-butyldimethylsilyl (TBS) ether in compound 1803606-31-6 provides superior stability under basic conditions, requiring fluoride ions (e.g., TBAF) for deprotection . This makes the TBS analog preferable in multi-step syntheses involving strong bases.
The latter’s smaller ester group may enhance reactivity in nucleophilic acyl substitution reactions .
Cyclobutanone vs. Linear Chain The cyclobutanone in 2063-92-5 imposes ring strain and conformational rigidity, making it suitable for studying strain-release reactions or as a ketone precursor in cycloadditions .
Thioether Functionality
- Compound 57296-04-5 contains a methylsulfanyl group , which can undergo oxidation to sulfoxides or sulfones, offering pathways for further functionalization . Its hydroxyl group also enables hydrogen bonding, increasing solubility in polar solvents compared to the target compound.
Physicochemical and Commercial Considerations
- Cost and Availability : The target compound is available from multiple suppliers, with prices reflecting its demand (e.g., 50 mg for €888) . The TBS analog’s higher molecular weight and specialized protection may contribute to elevated costs.
Biological Activity
Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate is an organic compound that has garnered attention due to its potential biological activities. This compound, a derivative of benzyloxy and dimethylbutanoate, exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and analgesic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains functional groups that contribute to its biological activity, including an ester and a benzyloxy group. The presence of these groups is critical for the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Similar mechanisms are observed in other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory : The compound has shown significant potential in reducing inflammatory responses in various models.
- Analgesic : It may provide pain relief through its action on COX enzymes.
- Neuroprotective Effects : Related compounds have demonstrated protective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound. These studies highlight the compound's potential therapeutic applications:
- Inhibition of COX Enzymes : A study found that similar esters exhibit potent inhibition of COX-1 and COX-2, leading to reduced inflammation and pain.
- Neuroprotective Properties : Research on benzyloxy derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative disorders .
- Analgesic Activity : The analgesic effects were evaluated in animal models, demonstrating significant reductions in pain response comparable to established NSAIDs.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural identity of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the ester linkage, benzyloxy group, and dimethyl substitution. Peaks for the isopropyl group (e.g., δ1.2–1.4 ppm for methyl protons) and benzyloxy aromatic protons (δ7.3–7.5 ppm) should be observed .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify ester carbonyl stretches (~1,740 cm) and ether C-O-C vibrations (~1,250 cm) .
- Gas Chromatography (GC) : Assess purity (>97% as per GC analysis, similar to related benzyloxy compounds) .
Q. What synthetic routes are viable for preparing this compound in a laboratory setting?
- Methodological Answer :
- Nucleophilic Substitution : React 4-(benzyloxy)-2,2-dimethylbutanoic acid with isopropyl bromide in the presence of a base (e.g., KCO) under anhydrous conditions, analogous to methods used for synthesizing structurally related esters .
- Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid for reaction with isopropanol .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation .
- Safety Protocols : Use PPE (gloves, goggles) and avoid ignition sources due to potential flammability of ester compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing degradation products of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, FT-IR, and LC-MS data to distinguish between hydrolysis products (e.g., 4-(benzyloxy)-2,2-dimethylbutanoic acid) and oxidation byproducts. For example, LC-MS can detect molecular ions (e.g., m/z 264.36 for the parent compound) and fragment patterns .
- Stability Studies : Conduct accelerated degradation under controlled pH (acidic/alkaline) and temperature conditions to isolate intermediates .
Q. What computational strategies can predict the reactivity of this compound in esterase-mediated hydrolysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the ester’s electronic structure to identify reactive sites (e.g., carbonyl carbon) and calculate activation energies for hydrolysis .
- Molecular Dynamics (MD) : Simulate interactions with esterase enzymes to predict binding affinities and catalytic mechanisms .
Q. How can researchers design experiments to evaluate the compound’s potential as a prodrug or metabolic intermediate?
- Methodological Answer :
- In Vitro Metabolism Assays : Incubate with liver microsomes or hepatocytes to track metabolites via HPLC or UPLC-MS. Monitor for cleavage of the isopropyl ester or benzyloxy group .
- Isotopic Labeling : Use -labeled isopropyl groups to trace metabolic pathways in vivo .
Contradictions and Data Gaps
- Toxicity Data : No acute or chronic toxicity data are available for this compound, requiring researchers to adopt precautionary measures (e.g., Ames testing for mutagenicity) .
- Ecological Impact : Limited data on biodegradability or bioaccumulation necessitate OECD 301/302 guideline compliance for environmental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
